molecular formula C14H15BrN2O B010766 1-(3-Bromopropyl)-3-(1-naphthyl)urea CAS No. 102434-38-8

1-(3-Bromopropyl)-3-(1-naphthyl)urea

Cat. No.: B010766
CAS No.: 102434-38-8
M. Wt: 307.19 g/mol
InChI Key: GHYDOJRPDHMLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-3-(1-naphthyl)urea is a halogenated urea derivative characterized by a bromopropyl chain and a 1-naphthyl group. Key properties include:

  • Molecular Formula: C₁₄H₁₅BrN₂O
  • Monoisotopic Mass: 306.03677 Da
  • InChIKey: GHYDOJRPDHMLLI-UHFFFAOYSA-N

Properties

CAS No.

102434-38-8

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

1-(3-bromopropyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18)

InChI Key

GHYDOJRPDHMLLI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr

Other CAS No.

102434-38-8

Synonyms

1-(3-Bromopropyl)-3-(1-naphthyl)urea

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and functional groups of analogous compounds:

Compound Name Substituent (R Group) Molecular Formula Mass (Da) Key Features
1-(3-Bromopropyl)-3-(1-naphthyl)urea 3-Bromopropyl C₁₄H₁₅BrN₂O 306.04 Bromine as leaving group
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea 2,4-Dichlorophenyl ethyl C₁₉H₁₆Cl₂N₂O 359.25 Chlorinated aromatic; higher mass
1-(3-Methoxypropyl)-3-(1-naphthyl)urea 3-Methoxypropyl C₁₅H₁₈N₂O₂ 258.14 Ether oxygen; improved solubility
1-Naphthylthiourea (ANTU) Thiourea moiety C₁₁H₁₀N₂S 202.06 Sulfur replaces carbonyl oxygen

Key Observations :

  • Reactivity : The bromopropyl group in the target compound facilitates nucleophilic substitution, unlike the methoxypropyl () or dichlorophenyl groups () .
  • Solubility : The methoxypropyl analog (C₁₅H₁₈N₂O₂) may exhibit enhanced aqueous solubility due to hydrogen bonding via the ether oxygen .
  • Toxicity Profile : Thiourea derivatives like ANTU () are highly toxic rodenticides, whereas urea analogs are generally less toxic .

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